molecular formula C12H11NO3S B12923719 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 138300-42-2

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B12923719
CAS No.: 138300-42-2
M. Wt: 249.29 g/mol
InChI Key: OEZJGJAVLZHLTJ-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylpyrrole with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.

Properties

CAS No.

138300-42-2

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(2-formylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-8(2)17-11(10(7)12(15)16)13-5-3-4-9(13)6-14/h3-6H,1-2H3,(H,15,16)

InChI Key

OEZJGJAVLZHLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C

Origin of Product

United States

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